molecular formula C22H23N3O3S2 B2984264 N-(3,4-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941961-72-4

N-(3,4-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2984264
CAS No.: 941961-72-4
M. Wt: 441.56
InChI Key: MJZRLZMWIVQOGC-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, an acetamide group, and various aromatic substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 2-aminothiophenol reacts with α-haloketones under acidic conditions.

    Attachment of the Acetamide Group: The thiazole intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide derivative.

    Substitution with Aromatic Amines: The final step involves the nucleophilic substitution of the acetamide derivative with 3-methoxyaniline under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the acetamide moiety can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Biological Studies: The compound is used in assays to investigate its effects on various biological pathways and its potential as an enzyme inhibitor.

    Chemical Biology: It serves as a probe to study protein-ligand interactions and cellular uptake mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide exerts its effects is primarily through interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to modulation of signal transduction pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide: Similar structure with a different methoxy substitution pattern.

    N-(3,4-dimethylphenyl)-2-(2-((2-((3-hydroxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide: Hydroxy group instead of methoxy.

    N-(3,4-dimethylphenyl)-2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide: Chlorine substitution on the aromatic ring.

Uniqueness

The uniqueness of N-(3,4-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity compared to similar compounds. The presence of the methoxy group can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-14-7-8-17(9-15(14)2)23-20(26)11-18-12-29-22(25-18)30-13-21(27)24-16-5-4-6-19(10-16)28-3/h4-10,12H,11,13H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZRLZMWIVQOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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